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A Comparative Guide to P34cdc2 (CDK1) Inhibitors: Potency and Selectivity

This guide provides a detailed comparison of three prominent inhibitors of P34cdc2, also
known as Cyclin-Dependent Kinase 1 (CDK1): Flavopiridol, RO-3306, and Purvalanol A. The
information is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of targeting the cell cycle.

Introduction to P34cdc2 (CDK1)

P34cdc2 is a key serine/threonine protein kinase that plays a crucial role in regulating the cell
cycle, particularly the G2/M transition.[1][2][3] Its activity is tightly controlled by association with
regulatory subunits called cyclins, primarily cyclin B, and by a series of phosphorylation and
dephosphorylation events.[4][5][6][7] The kinase activity of the P34cdc2/cyclin B complex is
essential for initiating mitosis.[8][9] Dysregulation of P34cdc2 activity is a hallmark of many
cancers, making it an attractive target for therapeutic intervention.[10][11]

Comparative Analysis of P34cdc2 Inhibitors

The following sections detail the potency and selectivity of Flavopiridol, RO-3306, and
Purvalanol A. The data presented is compiled from various in vitro kinase assays.
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Data Presentation

Inhibitor Target Potency (IC50/Ki)

Other CDKs
Inhibited (Potency)

CDK2 (IC50: 170 nM),
CDK4 (IC50: 100 nM),
Flavopiridol P34cdc2 (CDK1) IC50: 30 nM[11][12] CDKG&6 (IC50: 60 nM),
CDK®9 (IC50: 20 nM)
[11][12][13]

CDK1/cyclin B1 (Ki:
35 nM), CDK1/cyclin A
(Ki: 110 nM),

RO-3306 P34cdc2 (CDK1) Ki: 20 nM[14][15][16] CDK2/cyclin E (Ki:
340 nM), CDK4/cyclin
D (Ki: >2000 nM)[15]
[16]

cdk2-cyclin A (IC50:
] 70 nM), cdk2-cyclin E
P34cdc2 (cdc2-cyclin
Purvalanol A B) IC50: 4 nM[17] (IC50: 35 nM), cdk4-
cyclin D1 (IC50: 850
nM)[17]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor
required to reduce the activity of an enzyme by 50%.[7][9] Ki: The inhibition constant, indicating
the binding affinity of an inhibitor to an enzyme.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the evaluation process of these inhibitors, the following
diagrams are provided.
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Caption: P34cdc2 (CDK1) signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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